molecular formula C14H8ClN3 B13794932 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile

3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile

Katalognummer: B13794932
Molekulargewicht: 253.68 g/mol
InChI-Schlüssel: YDSVQTQEVDGXEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 4-chlorophenyl group attached to the indazole core, which is further substituted with a carbonitrile group. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl cyanide with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring or the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammatory pathways, which are implicated in various diseases. It can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, thereby enhancing the antioxidant defense system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-3H-indazole-3-carbonitrile is unique due to the presence of both the 4-chlorophenyl and carbonitrile groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H8ClN3

Molekulargewicht

253.68 g/mol

IUPAC-Name

3-(4-chlorophenyl)indazole-3-carbonitrile

InChI

InChI=1S/C14H8ClN3/c15-11-7-5-10(6-8-11)14(9-16)12-3-1-2-4-13(12)17-18-14/h1-8H

InChI-Schlüssel

YDSVQTQEVDGXEO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(N=N2)(C#N)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.